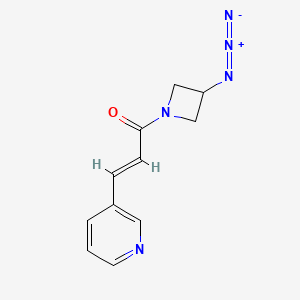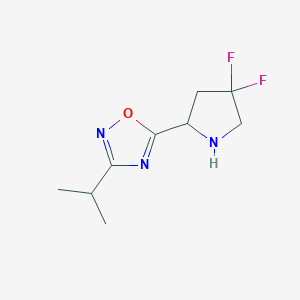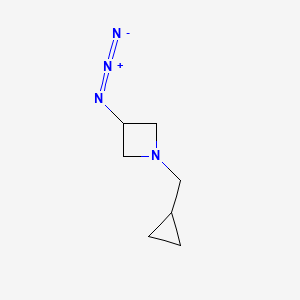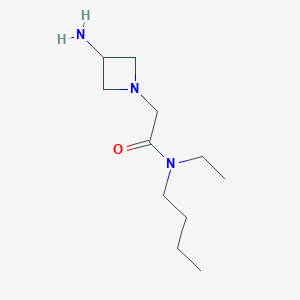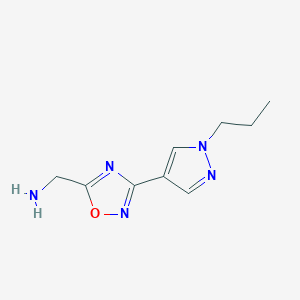
(2E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one
Descripción general
Descripción
(2E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one, also known as 4-F-3-hydroxyazetidine, is an important organic compound that has gained considerable attention in the scientific research community. It is a versatile compound that can be used in a variety of applications, from synthesis of other compounds to drug development.
Aplicaciones Científicas De Investigación
Molecular and Crystal Structure Analysis
- The molecular structure of (2E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one has been analyzed, revealing that its hydroxyphenyl and fluorophenyl groups are coplanar, impacting its crystal packing and stabilization through intermolecular hydrogen bonding (Butcher, Jasinski, Narayana, Lakshmana, & Yathirajan, 2007).
Synthesis and Structural Characterization
- This compound has been synthesized and characterized as part of a study on chalcone derivatives, where its crystal structure and intermolecular interactions were detailed (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Antimicrobial Activity
- A related study synthesized novel derivatives of this compound and evaluated their antimicrobial activity, highlighting the potential application of these compounds in antibacterial and antifungal treatments (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Photophysical Properties
- Research has also been conducted on the photophysical properties of derivatives of this compound, examining their absorption and fluorescence characteristics in various solvents, which is essential for understanding their potential applications in photovoltaic cells or as fluorescent probes (Kumari, Varghese, George, & Sudhakar, 2017).
Biological Activity Studies
- Another study investigated the potential interactions of derivatives of this compound with protein targets in SARS-CoV-2, indicating their potential use in developing antiviral agents (Almeida-Neto et al., 2020).
Anticonvulsant Activity
- The anticonvulsant activity of derivatives has been studied, indicating their potential application in treating convulsions and related neurological conditions (Bihdan, 2019).
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-10-4-1-9(2-5-10)3-6-12(16)14-7-11(15)8-14/h1-6,11,15H,7-8H2/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTBADDYJXRCLG-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



